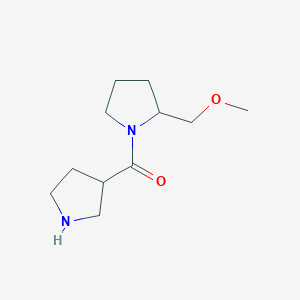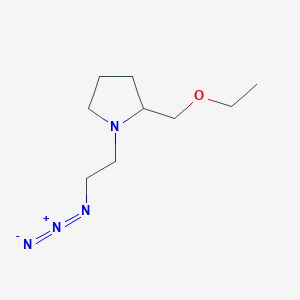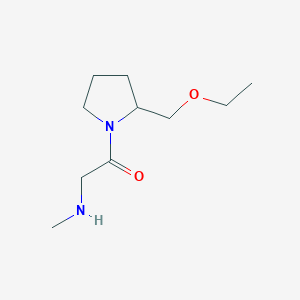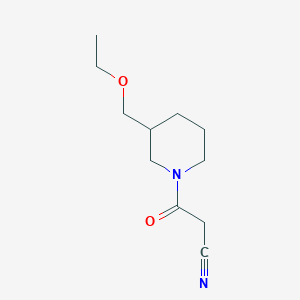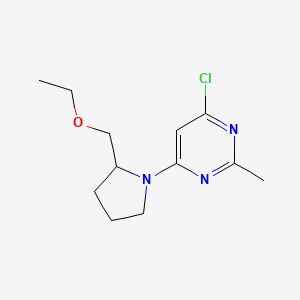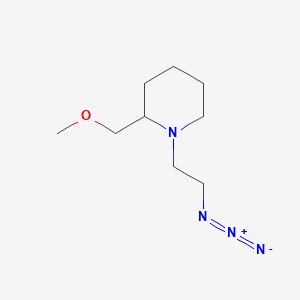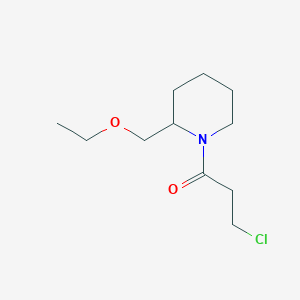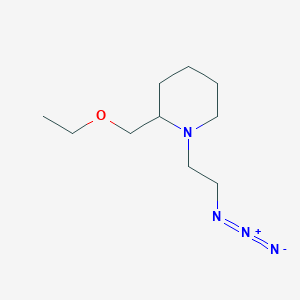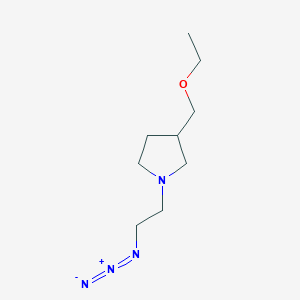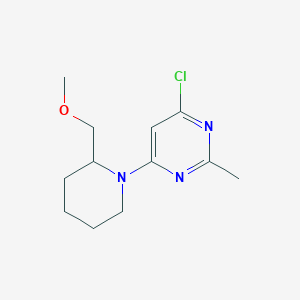
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine, also known as CMP-2MP, is a synthetic pyrimidine derivative with potential applications in both scientific research and medicinal chemistry. It is a small molecule that is highly soluble in polar solvents and is stable in aqueous solutions. CMP-2MP has a wide range of biological activities, including anti-inflammatory, anti-viral, anti-cancer, and anti-bacterial properties. It has been used in the synthesis of various drugs and in the discovery of new therapeutic agents. In addition, CMP-2MP has been used as a research tool to study the mechanism of action of various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
One of the primary applications of this chemical compound involves the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the synthesis of anticancer drugs, such as dasatinib. An example includes the synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate, which is a critical intermediate in the production of dasatinib (Guo Lei-ming, 2012).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies have been conducted on related compounds to explore their potential as alpha-2-imidazoline receptor agonists for antihypertensive effects. Such studies offer insights into the molecular structure, stability, and electronic properties, which are crucial for drug design and development (S. Aayisha et al., 2019).
Antimicrobial and Antifungal Activity
Another significant application involves the synthesis of new compounds with potent antimicrobial and antifungal activities. For example, Schiff base of pyrimidine derivatives synthesized from 2-amino-4-chloro-6-methoxypyrimidine and aromatic aldehydes demonstrated strong activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (W. Al-Masoudi et al., 2015).
Wirkmechanismus
CMPD1 acts as an antagonist of the Kv1.3 potassium channel. Kv1.3 channels are expressed in T-lymphocytes and contribute to the activation and proliferation of these cells.
Eigenschaften
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-6-4-3-5-10(16)8-17-2/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSSKRBKNZYBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



